Cas no 80841-79-8 (1,3-Dioxol-2-one, 4-(iodomethyl)-5-methyl-)

1,3-Dioxol-2-one, 4-(iodomethyl)-5-methyl- 化学的及び物理的性質
名前と識別子
-
- 1,3-Dioxol-2-one, 4-(iodomethyl)-5-methyl-
- 4-(iodomethyl)-5-methyl-1,3-dioxol-2-one
- 4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one
- SMTDIEBUWFHPON-UHFFFAOYSA-N
- 80841-79-8
- 5-methyl-2-oxo-1,3-dioxolen-4-ylmethyl iodide
- SCHEMBL7815129
- DTXSID80596698
- EN300-6757603
-
- インチ: InChI=1S/C5H5IO3/c1-3-4(2-6)9-5(7)8-3/h2H2,1H3
- InChIKey: SMTDIEBUWFHPON-UHFFFAOYSA-N
- ほほえんだ: CC1=C(OC(=O)O1)CI
計算された属性
- せいみつぶんしりょう: 239.92834g/mol
- どういたいしつりょう: 239.92834g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
1,3-Dioxol-2-one, 4-(iodomethyl)-5-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6757603-0.05g |
4-(iodomethyl)-5-methyl-2H-1,3-dioxol-2-one |
80841-79-8 | 91.0% | 0.05g |
$315.0 | 2025-03-13 | |
Enamine | EN300-6757603-1.0g |
4-(iodomethyl)-5-methyl-2H-1,3-dioxol-2-one |
80841-79-8 | 91.0% | 1.0g |
$1357.0 | 2025-03-13 | |
Enamine | EN300-6757603-0.5g |
4-(iodomethyl)-5-methyl-2H-1,3-dioxol-2-one |
80841-79-8 | 91.0% | 0.5g |
$1058.0 | 2025-03-13 | |
Enamine | EN300-6757603-0.1g |
4-(iodomethyl)-5-methyl-2H-1,3-dioxol-2-one |
80841-79-8 | 91.0% | 0.1g |
$470.0 | 2025-03-13 | |
1PlusChem | 1P005J5E-50mg |
1,3-Dioxol-2-one, 4-(iodomethyl)-5-methyl- |
80841-79-8 | 91% | 50mg |
$452.00 | 2024-04-21 | |
1PlusChem | 1P005J5E-100mg |
1,3-Dioxol-2-one, 4-(iodomethyl)-5-methyl- |
80841-79-8 | 91% | 100mg |
$643.00 | 2024-04-21 | |
1PlusChem | 1P005J5E-250mg |
1,3-Dioxol-2-one, 4-(iodomethyl)-5-methyl- |
80841-79-8 | 91% | 250mg |
$893.00 | 2024-04-21 | |
Enamine | EN300-6757603-2.5g |
4-(iodomethyl)-5-methyl-2H-1,3-dioxol-2-one |
80841-79-8 | 91.0% | 2.5g |
$2660.0 | 2025-03-13 | |
1PlusChem | 1P005J5E-500mg |
1,3-Dioxol-2-one, 4-(iodomethyl)-5-methyl- |
80841-79-8 | 91% | 500mg |
$1370.00 | 2024-04-21 | |
1PlusChem | 1P005J5E-1g |
1,3-Dioxol-2-one, 4-(iodomethyl)-5-methyl- |
80841-79-8 | 91% | 1g |
$1740.00 | 2024-04-21 |
1,3-Dioxol-2-one, 4-(iodomethyl)-5-methyl- 関連文献
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
1,3-Dioxol-2-one, 4-(iodomethyl)-5-methyl-に関する追加情報
Recent Advances in the Study of 1,3-Dioxol-2-one, 4-(iodomethyl)-5-methyl- (CAS: 80841-79-8): A Comprehensive Research Brief
The chemical compound 1,3-Dioxol-2-one, 4-(iodomethyl)-5-methyl- (CAS: 80841-79-8) has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic uses. The compound's unique structural features, including the iodomethyl and methyl substituents on the dioxolane ring, make it a promising candidate for further exploration in targeted drug design and chemical biology.
Recent studies have highlighted the role of 1,3-Dioxol-2-one, 4-(iodomethyl)-5-methyl- as a key intermediate in the synthesis of bioactive molecules. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the construction of novel heterocyclic compounds with potent antimicrobial properties. The iodine moiety in the molecule serves as a reactive handle for further functionalization, enabling the development of diverse chemical libraries for high-throughput screening. This adaptability underscores the compound's value in drug discovery pipelines.
In addition to its synthetic applications, 1,3-Dioxol-2-one, 4-(iodomethyl)-5-methyl- has shown intriguing biological activities. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibit selective inhibition of certain kinase enzymes implicated in cancer progression. The methyl group at the 5-position appears to play a crucial role in modulating the compound's binding affinity to target proteins, as revealed by molecular docking simulations. These findings suggest potential avenues for developing targeted therapies against specific cancer subtypes.
The pharmacokinetic properties of 1,3-Dioxol-2-one, 4-(iodomethyl)-5-methyl- derivatives have also been investigated in recent preclinical studies. Research conducted at several academic institutions has demonstrated that structural modifications of the core scaffold can significantly improve metabolic stability and bioavailability. For example, replacing the iodine atom with other halogens or pseudohalogens has led to compounds with enhanced in vivo performance while maintaining therapeutic efficacy. These optimization efforts are crucial for advancing promising candidates toward clinical development.
Looking forward, the scientific community continues to explore new applications for 1,3-Dioxol-2-one, 4-(iodomethyl)-5-methyl-. Emerging research directions include its use in PROTAC (proteolysis targeting chimera) technology and as a building block for covalent inhibitors. The compound's unique reactivity profile makes it particularly suitable for these cutting-edge approaches in drug discovery. As more structure-activity relationship data becomes available, researchers anticipate the development of even more sophisticated derivatives with improved pharmacological properties.
In conclusion, 1,3-Dioxol-2-one, 4-(iodomethyl)-5-methyl- (CAS: 80841-79-8) represents a valuable chemical entity with broad potential in pharmaceutical research. The recent studies discussed in this brief demonstrate its versatility as a synthetic intermediate and its promising biological activities. Continued investigation of this compound and its derivatives will likely yield important insights for medicinal chemistry and contribute to the discovery of novel therapeutic agents. Researchers working with this compound should pay particular attention to optimizing its stability and selectivity while exploring new therapeutic targets.
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